2-(2-cyanophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-cyanophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenoxy group and a dimethoxy-nitrophenyl group linked through an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-cyanophenol, which is then reacted with chloroacetic acid to form 2-(2-cyanophenoxy)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(2-cyanophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2,4-dimethoxy-5-nitrobenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-cyanophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-cyanophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyanophenoxy and nitrophenyl groups allows for versatile applications in various fields.
Properties
Molecular Formula |
C18H16N4O6 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H16N4O6/c1-26-16-8-17(27-2)14(22(24)25)7-13(16)10-20-21-18(23)11-28-15-6-4-3-5-12(15)9-19/h3-8,10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
KQVRFXPNFMAZFE-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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